![molecular formula C16H12F3NO5S B241482 Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate is a chemical compound that has gained attention in scientific research due to its potential as a biological tool. This compound belongs to the class of sulfoxides and has been studied for its ability to modulate biological systems. In
Mécanisme D'action
The mechanism of action of Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate is not fully understood. However, it has been suggested that the compound may act as a reversible inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzyme. This binding may prevent the substrate from binding to the enzyme, thus inhibiting its activity. Additionally, Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. This inhibition may lead to an increase in the concentration of neurotransmitters such as acetylcholine and butyrylcholine. Additionally, Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate has been shown to inhibit the production of pro-inflammatory cytokines, which may lead to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate in lab experiments is its potential as a biological tool. It has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, it has been studied for its potential as a fluorescent probe for imaging biological systems. One limitation of using this compound in lab experiments is its potential toxicity. It has been reported to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate. One direction is to further explore its potential as a biological tool. This may involve studying its effects on other enzymes and biological systems. Another direction is to investigate its potential as an anti-inflammatory agent. This may involve studying its effects on other pro-inflammatory cytokines and in different animal models. Additionally, future research may focus on developing derivatives of Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate with improved properties, such as reduced toxicity and increased potency.
Méthodes De Synthèse
The synthesis of Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate involves the reaction of benzyl 2-chloroacetate with 2-nitro-4-(trifluoromethyl)phenylsulfinyl chloride in the presence of a base such as triethylamine. The product is then purified using column chromatography. This method has been reported to yield a high purity product.
Applications De Recherche Scientifique
Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate has been studied for its potential as a biological tool in various scientific research fields. It has been shown to have inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate has been studied for its potential as a fluorescent probe for imaging biological systems.
Propriétés
Formule moléculaire |
C16H12F3NO5S |
|---|---|
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
InChI |
InChI=1S/C16H12F3NO5S/c17-16(18,19)12-6-7-14(13(8-12)20(22)23)26(24)10-15(21)25-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clé InChI |
WTIRMCRXYLOCRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



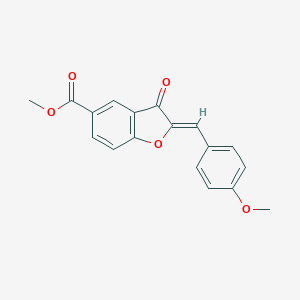
![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
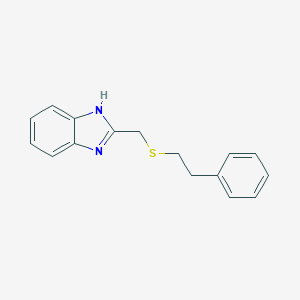
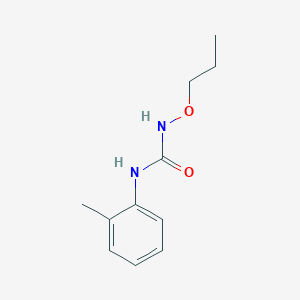
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
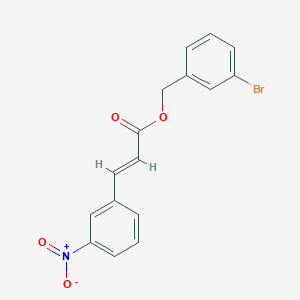
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
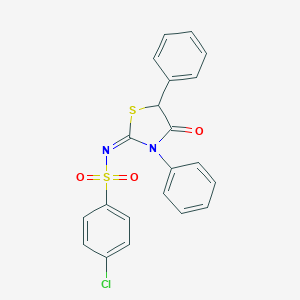
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)